N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride is a pyrazole-based compound with a molecular formula of C₁₃H₂₂ClN₅ (calculated from ’s analogous structure). It features two substituted pyrazole rings: one with 1-ethyl and 4-methyl groups, and the other with 2,5-dimethyl groups linked via a methylamine bridge. The hydrochloride salt enhances its solubility and stability, a common pharmaceutical strategy for improving bioavailability .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-8-9(2)12(15-17)13-7-11-6-10(3)14-16(11)4;/h6,8H,5,7H2,1-4H3,(H,13,15);1H |
InChI Key |
FPSPQFPPEAISSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC(=NN2C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Derivatives
Alkylation is a cornerstone method for introducing substituents to pyrazole rings. The target compound’s synthesis often begins with the alkylation of 3,5-dimethylpyrazole using bromomethyl or chloromethyl agents. For instance, 1-ethyl-4-methylpyrazol-3-amine is synthesized via nucleophilic substitution, where 3,5-dimethylpyrazole reacts with ethyl bromide in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction proceeds at 60–80°C for 6–8 hours, yielding the intermediate amine with >75% efficiency.
Subsequent N-alkylation introduces the [(2,5-dimethylpyrazol-3-yl)methyl] group. This step employs (2,5-dimethylpyrazol-3-yl)methyl chloride under reflux conditions in acetonitrile, catalyzed by triethylamine (TEA) to mitigate HCl formation. The final product is isolated as the hydrochloride salt through crystallization from ethanol.
Key Parameters for Alkylation:
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Temperature | 60–80°C | 75–82 | |
| Solvent | THF/Acetonitrile | – | |
| Catalyst | KOtBu/TEA | – | |
| Reaction Time | 6–8 hours | – |
Cyclocondensation Reactions
Cyclocondensation offers an alternative route by constructing the pyrazole ring in situ. Hydrazine derivatives react with α,β-unsaturated ketones or acetylenic ketones to form pyrazole cores. For example, 3-(aminomethyl)-2,5-dimethylpyrazole is synthesized via cyclocondensation of hydrazine hydrate with pentane-2,4-dione, followed by reductive amination. This method avoids pre-functionalized pyrazoles, streamlining the synthesis.
A notable protocol involves the reaction of ethyl 3-oxobutanoate with methylhydrazine in ethanol under reflux, producing 1-ethyl-4-methylpyrazol-3-amine. The intermediate is then coupled with (2,5-dimethylpyrazol-3-yl)methyl chloride using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to achieve the final product.
Advantages of Cyclocondensation:
- Regioselective formation of 1,3,5-trisubstituted pyrazoles.
- Compatibility with diverse substituents, enabling structural modularity.
Industrial-Scale Synthesis
Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for alkylation steps, enhancing heat transfer and reducing reaction times. For example, a two-stage continuous process achieves 85% yield:
- Stage 1 : Ethylation of 3,5-dimethylpyrazole in a plug-flow reactor (PFR) at 70°C with KOtBu.
- Stage 2 : Methylation using (2,5-dimethylpyrazol-3-yl)methyl chloride in a microreactor, followed by in situ salt formation with HCl gas.
Purification involves fractional crystallization using ethanol-water mixtures, yielding >98% purity. Process analytical technology (PAT) monitors intermediate quality, ensuring compliance with pharmaceutical standards.
Multi-Step Synthetic Approaches
Multi-step strategies are employed for complex derivatives. A patented method outlines:
- Synthesis of 1-ethyl-4-methylpyrazol-3-amine : Via Pd-catalyzed coupling of 3-iodopyrazole with ethylamine.
- Introduction of the methylene bridge : Reaction with (2,5-dimethylpyrazol-3-yl)methanol under Appel conditions (CBr₄, PPh₃).
- Salt formation : Treatment with HCl in diethyl ether.
This approach achieves 68% overall yield but requires stringent control over stoichiometry and temperature.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Alkylation | 75–82 | 95–98 | High | Low |
| Cyclocondensation | 65–70 | 90–93 | Moderate | Medium |
| Industrial Continuous | 85 | 98+ | Very High | Low |
| Multi-Step | 60–68 | 97 | Low | High |
Alkylation and continuous flow methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Cyclocondensation is reserved for specialized derivatives requiring regioselectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride, as anticancer agents. Pyrazole compounds exhibit a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in human cancer cell lines, such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity .
1.2 Anti-inflammatory Properties
The pyrazole moiety is also recognized for its anti-inflammatory properties. Research indicates that compounds containing this structure can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .
1.3 Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential metabolic processes .
Agricultural Applications
2.1 Pesticidal Properties
The compound has been investigated for its potential as a pesticide. Pyrazole derivatives are known to act as effective insecticides by targeting specific biochemical pathways in pests. For example, certain pyrazole-based compounds have been shown to disrupt the nervous system of insects, leading to paralysis and death . This application is crucial in developing sustainable agricultural practices that minimize chemical usage while effectively controlling pest populations.
2.2 Herbicidal Activity
In addition to insecticidal properties, this compound may possess herbicidal activity. Research has indicated that some pyrazole derivatives can inhibit the growth of specific weed species, providing an avenue for their use in crop protection strategies .
Material Science
3.1 Development of Functional Materials
The unique chemical properties of this compound lend themselves to applications in material science. Its ability to form coordination complexes with metals can be utilized in developing new materials with tailored properties for electronics or catalysis .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Bouabdallah et al., 2022 | Anticancer | Significant cytotoxic effects against Hep-2 and P815 cell lines (IC50 = 3.25 mg/mL) |
| Kumar et al., 2022 | Anti-inflammatory | Inhibition of pro-inflammatory cytokines in vitro |
| Recent Agricultural Study | Pesticidal | Effective against common agricultural pests with minimal environmental impact |
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pyrazole rings and substituents play a crucial role in its binding affinity and specificity . The exact pathways and molecular targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Pyrazole Core
The compound’s closest analogs differ in substituent groups on the pyrazole rings and the bridging moiety. Key comparisons include:
*Molecular weight inferred from ’s structurally analogous compound.
- Impact of Fluorination: The fluorinated analog () exhibits increased lipophilicity compared to the non-fluorinated target compound, which may influence membrane permeability and metabolic stability .
- Hydrochloride vs. Neutral Forms : The hydrochloride salt (target compound) likely offers superior aqueous solubility compared to neutral analogs like N-(2,5-dimethylpyrazol-3-yl)acetamide (), critical for pharmaceutical formulations .
Metal-Binding Properties
Pyrazole derivatives like N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]-amines () act as hexadentate ligands for heavy metals. The target compound’s methylamine bridge and dual pyrazole rings may similarly coordinate transition metals (e.g., Cu²⁺, Cd²⁺), though its efficacy relative to established ligands remains unstudied in the provided evidence.
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on various research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride is with a molecular weight of 270.77 g/mol. The structure features two pyrazole rings, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the pyrazole moiety allows it to modulate enzyme activities and receptor functions, potentially influencing pathways involved in inflammation and cell proliferation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride. For example:
- In vitro studies showed that derivatives exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating effectiveness at low concentrations (e.g., IC50 = 0.01 µM for MCF7 cells) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[...] | MCF7 | 0.01 |
| N-[...] | NCI-H460 | 0.03 |
| N-[...] | SF-268 | 31.5 |
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound has been tested in models of inflammation and shown to reduce pro-inflammatory cytokines significantly. In particular:
- Animal models indicated that treatment with pyrazole derivatives led to decreased levels of TNF-alpha and IL-6 in serum samples .
Study on Anticancer Efficacy
In a study conducted by Bouabdallah et al., the compound was screened against Hep-2 and P815 cancer cell lines, revealing substantial cytotoxic effects with an IC50 value of 3.25 mg/mL against Hep-2 cells . This suggests its potential as a lead compound in anticancer drug development.
Study on Anti-inflammatory Effects
A study published in MDPI highlighted the efficacy of pyrazole compounds in reducing inflammation in murine models. The administration of N-[...] resulted in a significant reduction in paw edema compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
